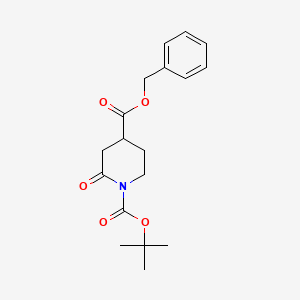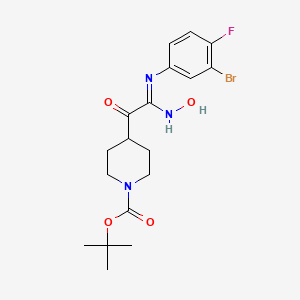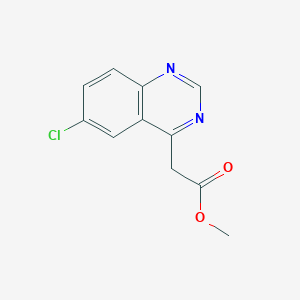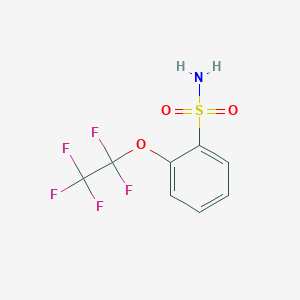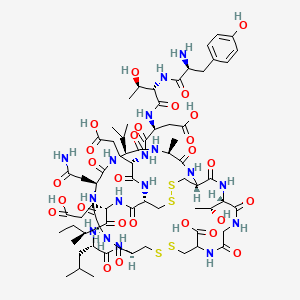
4-(5-Bromo-pyrimidin-2-yl)-buta-2,3-dienoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-Bromo-pyrimidin-2-yl)-buta-2,3-dienoic acid is a heterocyclic compound that features a pyrimidine ring substituted with a bromine atom at the 5-position and a buta-2,3-dienoic acid moiety at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-pyrimidin-2-yl)-buta-2,3-dienoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-2-chloropyrimidine and propargyl alcohol.
Reaction Conditions: The key step involves a Sonogashira coupling reaction between 5-bromo-2-chloropyrimidine and propargyl alcohol in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Intermediate Formation: The resulting intermediate is then subjected to a hydrolysis reaction to yield the final product, this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-(5-Bromo-pyrimidin-2-yl)-buta-2,3-dienoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The buta-2,3-dienoic acid moiety can undergo oxidation to form corresponding carboxylic acids or reduction to yield alkenes or alkanes.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products
Substitution Products: Depending on the nucleophile used, products can include various substituted pyrimidines.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alkenes or alkanes.
科学研究应用
4-(5-Bromo-pyrimidin-2-yl)-buta-2,3-dienoic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes and other biological receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Chemical Biology: The compound is employed in the design of chemical probes for studying biological pathways and processes.
作用机制
The mechanism of action of 4-(5-Bromo-pyrimidin-2-yl)-buta-2,3-dienoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the buta-2,3-dienoic acid moiety play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
相似化合物的比较
Similar Compounds
5-Bromo-2-chloropyrimidine: A precursor in the synthesis of 4-(5-Bromo-pyrimidin-2-yl)-buta-2,3-dienoic acid.
4-(5-Chloro-pyrimidin-2-yl)-buta-2,3-dienoic acid: A similar compound with a chlorine atom instead of bromine.
4-(5-Bromo-pyrimidin-2-yl)-but-2-enoic acid: A related compound with a but-2-enoic acid moiety.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a buta-2,3-dienoic acid moiety, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
属性
IUPAC Name |
4-(5-bromopyrimidin-2-yl)but-3-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-6-4-10-7(11-5-6)2-1-3-8(12)13/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBFBQARNYGTIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C=C[CH+]C(=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
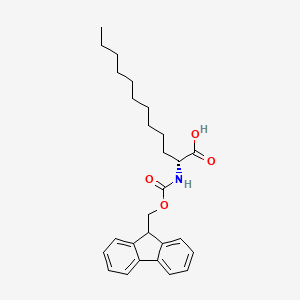
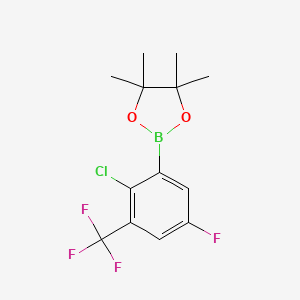
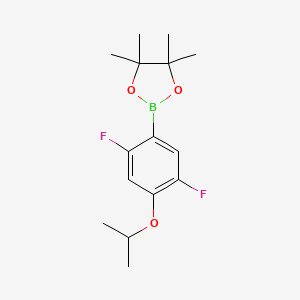
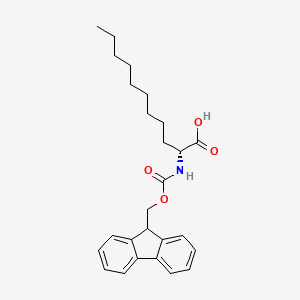
![[3,3'-Bipyridine]-6,6'-dicarboxylic acid dihydrate](/img/structure/B6299514.png)
![Tetramethyl 4,4',4'',4'''-[[pyridine-2,6-diylbis(methylene)]bis(azanetriyl)]tetrabenzoate](/img/structure/B6299516.png)
![Ethyl 3-[4-(trifluoromethyl)-2-pyridinyl]cyclobutanecarboxylate](/img/structure/B6299518.png)
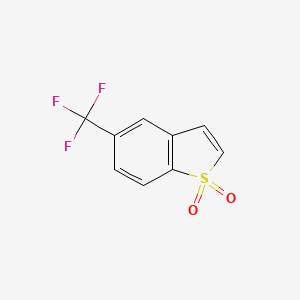
![4-[(4-Butoxyphenyl)diazenyl]benzenesulfonic acid](/img/structure/B6299527.png)
